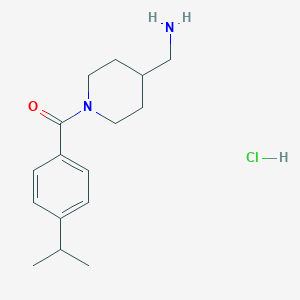
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a sulfonyl group attached to a 4-bromo-2-methylphenyl moiety, and it is commonly used in its hydrochloride salt form to enhance its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-methylbenzenesulfonyl chloride. This is achieved by reacting 4-bromo-2-methylbenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of Piperidine Intermediate: The next step involves the reaction of the sulfonyl chloride with piperidine to form 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Amination: The final step is the introduction of the amine group at the 4-position of the piperidine ring. This can be achieved through various methods, including reductive amination or nucleophilic substitution, depending on the specific synthetic route chosen.
Hydrochloride Salt Formation: The free base of the compound is then converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, although these are less common for this compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura couplings.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding aniline derivative.
科学研究应用
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, which can modulate the activity of the target protein. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
- 1-((4-Chloro-2-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride
- 1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride
- 1-((4-Iodo-2-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride
Comparison: Compared to its analogs, 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-4-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.
属性
IUPAC Name |
1-(4-bromo-2-methylphenyl)sulfonylpiperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S.ClH/c1-9-8-10(13)2-3-12(9)18(16,17)15-6-4-11(14)5-7-15;/h2-3,8,11H,4-7,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLZVYCDLOXUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCC(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B8035605.png)
![2-Hydroxy-5-{[(2z)-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoic acid](/img/structure/B8035610.png)
![(2Z)-2-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one](/img/structure/B8035612.png)
![(2Z)-2-[(3-bromo-4-hydroxyphenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one](/img/structure/B8035616.png)









![4-Methyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)pentanoic acid](/img/structure/B8035674.png)
